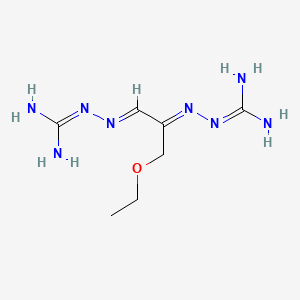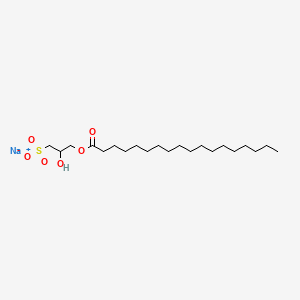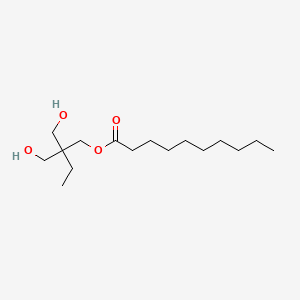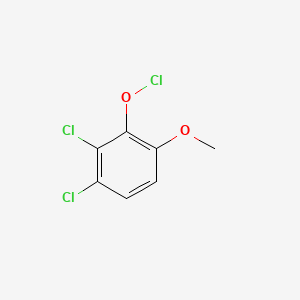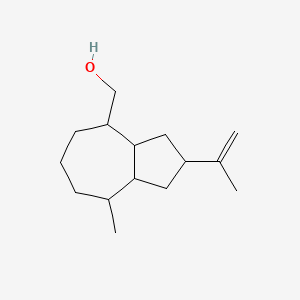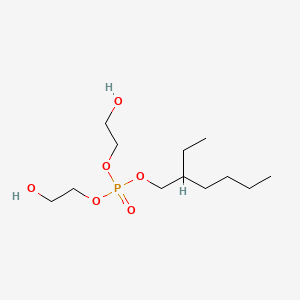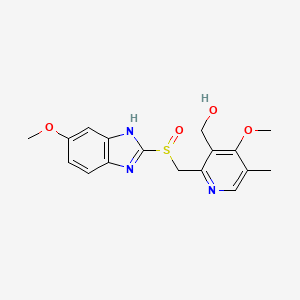
3-Hydroxyomeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Hydroxyoméprazole est un métabolite de l'oméprazole, un inhibiteur de la pompe à protons largement utilisé. Il appartient à la famille des sulfinylbenzimidazoles et se caractérise par sa formule chimique C17H19N3O4S . Ce composé est principalement retrouvé chez les personnes qui ont utilisé ou pris de l'oméprazole .
Méthodes De Préparation
La synthèse du 3-Hydroxyoméprazole implique plusieurs étapes, en commençant par l'oméprazole. Une méthode courante comprend l'hydroxylation de l'oméprazole à l'aide de réactifs et de conditions spécifiques. Les méthodes de production industrielle impliquent souvent l'utilisation de techniques avancées telles que la séchage par atomisation et la lyophilisation pour former des complexes d'inclusion avec des cyclodextrines, améliorant ainsi la stabilité et la solubilité du composé .
Analyse Des Réactions Chimiques
Le 3-Hydroxyoméprazole subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour convertir le 3-Hydroxyoméprazole en ses formes oxydées.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour produire différents produits.
Substitution : Ce composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de recherche scientifique
Le 3-Hydroxyoméprazole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'étude des inhibiteurs de la pompe à protons.
Biologie : Les chercheurs étudient ses voies métaboliques et ses interactions au sein des systèmes biologiques.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et son rôle de métabolite de l'oméprazole.
Industrie : Le composé est utilisé dans le développement de formulations pharmaceutiques pour améliorer la stabilité et la solubilité des médicaments
5. Mécanisme d'action
Le mécanisme d'action du 3-Hydroxyoméprazole implique son interaction avec la pompe à protons dans la muqueuse gastrique. Il inhibe l'enzyme H+/K±ATPase, réduisant ainsi la sécrétion d'acide gastrique. Cette action est similaire à celle de l'oméprazole, mais en tant que métabolite, il peut avoir des propriétés pharmacocinétiques différentes .
Applications De Recherche Scientifique
3-Hydroxyomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of proton pump inhibitors.
Biology: Researchers study its metabolic pathways and interactions within biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role as a metabolite of Omeprazole.
Industry: The compound is used in the development of pharmaceutical formulations to enhance drug stability and solubility
Mécanisme D'action
The mechanism of action of 3-Hydroxyomeprazole involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K±ATPase enzyme, reducing the secretion of gastric acid. This action is similar to that of Omeprazole, but as a metabolite, it may have different pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Le 3-Hydroxyoméprazole peut être comparé à d'autres composés similaires tels que :
Oméprazole : Le composé parent, largement utilisé comme inhibiteur de la pompe à protons.
Lansoprazole : Un autre inhibiteur de la pompe à protons avec un mécanisme d'action similaire.
Pantoprazole : Connu pour son utilisation dans le traitement du reflux gastro-œsophagien.
Ce qui distingue le 3-Hydroxyoméprazole est son rôle spécifique de métabolite et sa structure chimique unique, qui influence sa stabilité et sa solubilité .
Propriétés
Numéro CAS |
176219-02-6 |
|---|---|
Formule moléculaire |
C17H19N3O4S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
[4-methoxy-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |
Clé InChI |
IGVYIWUGJPECAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


